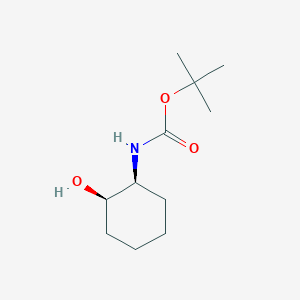![molecular formula C24H19FN4O5S B2984177 Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate CAS No. 1251618-68-4](/img/structure/B2984177.png)
Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C24H19FN4O5S and its molecular weight is 494.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research has shown efforts in synthesizing novel compounds derived from or related to the chemical structure of "Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate". The synthesis processes aim to explore the compound's versatility in forming various heterocyclic compounds with potential biological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, indicating the compound's utility in creating a range of biologically active derivatives (Abu‐Hashem et al., 2020).
Biological Activity and Pharmacological Potential
Several studies have focused on the biological activities of derivatives or related compounds, indicating significant analgesic, anti-inflammatory, and antiproliferative effects. These activities suggest the compound's potential utility in developing new therapeutic agents. For example, certain derivatives have shown high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, comparable to standard drugs, alongside analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticancer Properties
The compound and its derivatives have been investigated for their anticancer properties. Research into benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moieties, for instance, has shown promising anticancer activities against lung adenocarcinoma and glioma cell lines, highlighting the compound's relevance in oncology research (Çiftçi et al., 2021).
Herbicidal Activity
The compound's framework has also been adapted for agricultural applications, such as developing novel herbicides. Modifications to its structure have led to the creation of effective compounds against specific weed species, illustrating its potential beyond medicinal chemistry (Tamaru et al., 1997).
Tubulin Polymerization Inhibition
Studies have identified derivatives as tubulin polymerization inhibitors, a crucial mechanism for anticancer activity. Such findings underscore the compound's applicability in designing cancer therapies that target the mitotic process of tumor cells (Minegishi et al., 2015).
Eigenschaften
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O5S/c1-3-33-18-9-4-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-15(25)6-8-16/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJKYFCDJVNHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2984096.png)
![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)


![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)
![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)
![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)
methanone](/img/structure/B2984103.png)

![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)


